molecular formula C46H32F12FeP2 B12062233 Walphos SL-W001-2

Walphos SL-W001-2

Cat. No.: B12062233
M. Wt: 930.5 g/mol
InChI Key: LKNKYBWIZNAXBY-KHZPMNTOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Walphos SL-W001-2 involves the coupling of ®-1-(N,N-dimethylamino)ethylferrocene with (S)-2-bromoiodoferrocene. This reaction results in the intermediate (R,Sp,Rp)-5, which is then converted into the final ligand with a C2-symmetric biferrocene-2,2-diyl backbone . The reaction conditions typically involve the use of a Negishi coupling reaction, which requires a palladium catalyst and a suitable base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and enantioselectivity, ensuring the production of the ligand with high purity and optical activity.

Chemical Reactions Analysis

Types of Reactions

Walphos SL-W001-2 primarily undergoes asymmetric hydrogenation reactions. It is used as a ligand in rhodium-catalyzed hydrogenation of alkenes and ruthenium-catalyzed hydrogenation of ketones .

Common Reagents and Conditions

The common reagents used in these reactions include rhodium and ruthenium catalysts. The reaction conditions typically involve mild temperatures and pressures to ensure high enantioselectivity and yield .

Major Products Formed

The major products formed from these reactions include enantiomerically pure alkanes and alcohols. For example, the hydrogenation of 2-methylcinnamic acid using this compound as a ligand results in ®-2-methyl-3-phenylpropanoic acid with high enantiomeric excess .

Mechanism of Action

Walphos SL-W001-2 exerts its effects by coordinating with metal catalysts, such as rhodium and ruthenium. The chiral environment created by the ligand induces enantioselectivity in the hydrogenation reactions. The molecular targets include alkenes and ketones, which are reduced to their corresponding alkanes and alcohols .

Comparison with Similar Compounds

Properties

Molecular Formula

C46H32F12FeP2

Molecular Weight

930.5 g/mol

InChI

InChI=1S/C41H27F12P2.C5H5.Fe/c1-25(34-16-10-17-35(34)36-15-8-9-18-37(36)55(30-11-4-2-5-12-30)31-13-6-3-7-14-31)54(32-21-26(38(42,43)44)19-27(22-32)39(45,46)47)33-23-28(40(48,49)50)20-29(24-33)41(51,52)53;1-2-4-5-3-1;/h2-25H,1H3;1-5H;/t25-;;/m1../s1

InChI Key

LKNKYBWIZNAXBY-KHZPMNTOSA-N

Isomeric SMILES

C[C@H]([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F.[CH]1[CH][CH][CH][CH]1.[Fe]

Canonical SMILES

CC([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F.[CH]1[CH][CH][CH][CH]1.[Fe]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.